![molecular formula C15H14ClN3O2S B8738700 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-27-9](/img/structure/B8738700.png)
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide
描述
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzimidazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
科学研究应用
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in developing new drugs, particularly as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
作用机制
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, which forms the core structure of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, similar to the 2-methylphenyl group in the target compound.
5-Chlorobenzimidazole: A compound with a chlorine atom at the 5-position, similar to the target compound.
Uniqueness
What sets this compound apart from other benzimidazole derivatives is the combination of the chlorine atom, the 2-methylphenyl group, and the sulfonamide group. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89725-27-9 |
|---|---|
分子式 |
C15H14ClN3O2S |
分子量 |
335.8 g/mol |
IUPAC 名称 |
6-chloro-2-[(2-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-2-3-5-10(9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21) |
InChI 键 |
QGUSVRQLUVIZBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
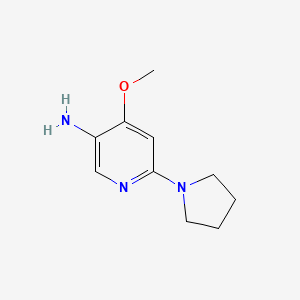
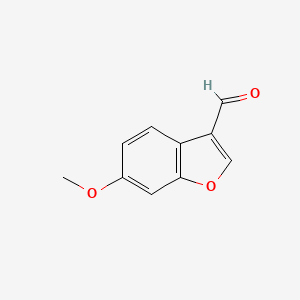
![3-Bromo-6-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B8738639.png)
![Naphth[1,2-d]oxazole](/img/structure/B8738644.png)
![1-[(4-Bromophenoxy)methyl]cyclobutanecarboxylic acid](/img/structure/B8738650.png)
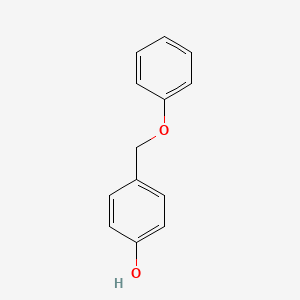
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)
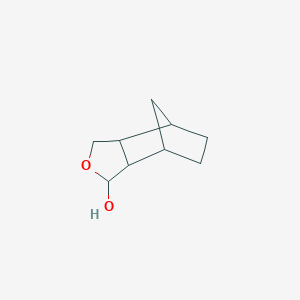
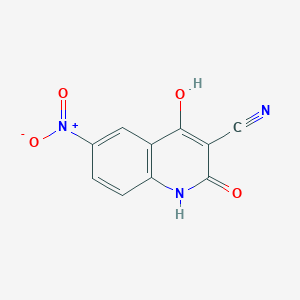
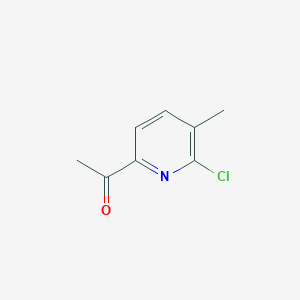

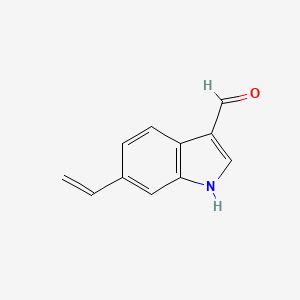
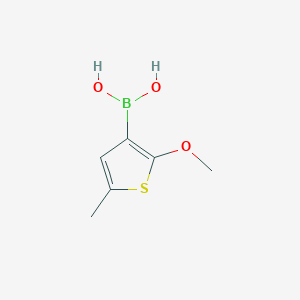
![[3-(Cyclopentylsulfanyl)phenyl]methanol](/img/structure/B8738741.png)
